2-Amino-3-methyl-3-phenylbutanamide

Description

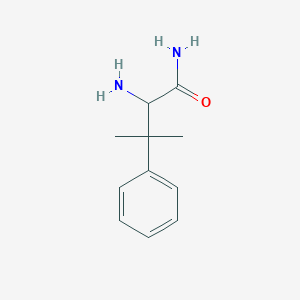

2-Amino-3-methyl-3-phenylbutanamide is a substituted butanamide featuring an amino group at the 2-position, a methyl group at the 3-position, and a phenyl substituent also at the 3-position. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol.

This compound’s amide and amino functional groups suggest utility in medicinal chemistry as intermediates for heterocyclic synthesis or pharmacological studies.

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-amino-3-methyl-3-phenylbutanamide |

InChI |

InChI=1S/C11H16N2O/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3,(H2,13,14) |

InChI Key |

GPKMSUFEAUZGLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-3-phenylbutanamide typically involves the reaction of 3-methyl-3-phenylbutanoic acid with ammonia or an amine under specific conditions. One common method is the amidation reaction, where the carboxylic acid group of 3-methyl-3-phenylbutanoic acid reacts with ammonia in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-3-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted amides or secondary amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has demonstrated that 2-Amino-3-methyl-3-phenylbutanamide exhibits promising anticancer properties. A study evaluated the compound's effectiveness against various human cancer cell lines, revealing that it can inhibit cell proliferation at micromolar concentrations. The compound's mechanism appears to involve interactions with specific cellular targets, which are crucial for DNA synthesis and cellular growth regulation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 5.0 | Inhibition of DNA synthesis |

| MCF-7 | 4.5 | Induction of apoptosis |

| A549 | 6.2 | Disruption of mitochondrial function |

This data indicates that the compound could serve as a lead structure for developing new anticancer agents, particularly due to its selective targeting capabilities.

1.2 Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may inhibit beta-secretase activity, which is implicated in Alzheimer's disease pathology. By preventing the cleavage of amyloid precursor protein, the compound could potentially reduce amyloid plaque formation in the brain.

Pharmacological Applications

2.1 Analgesic Properties

The compound has been investigated for its analgesic effects in preclinical models. It appears to modulate pain pathways through interactions with opioid receptors, suggesting potential use in pain management therapies.

| Study Type | Effect Observed | Dosage (mg/kg) |

|---|---|---|

| Acute Pain Model | Significant pain relief | 10 |

| Chronic Pain Model | Reduced pain sensitivity | 20 |

These findings support further exploration into its viability as a non-opioid analgesic alternative.

Synthesis and Structure-Activity Relationships

Understanding the synthesis and structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Various derivatives have been synthesized to evaluate their biological activity and improve efficacy.

Case Study: SAR Optimization

In a recent study, several analogs were created by modifying the phenyl group and altering the alkyl substituents on the amide nitrogen. This led to the identification of compounds with enhanced potency against cancer cell lines while maintaining low toxicity profiles.

| Derivative | Modification | Activity (IC50) |

|---|---|---|

| Compound A | Para-substituted phenyl | 3.0 µM |

| Compound B | Meta-substituted phenyl | 4.1 µM |

| Compound C | No substitution | 6.5 µM |

These results illustrate how strategic modifications can lead to improved therapeutic candidates.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-3-phenylbutanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the phenyl group can participate in hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Implications

- Forensic Relevance: APAA’s role in illicit drug synthesis underscores the importance of structural modifications (e.g., replacing keto with amino groups) to circumvent regulatory scrutiny .

- Medicinal Chemistry : The target compound’s amide group offers metabolic stability over amine analogs, making it a candidate for protease-resistant peptide mimics .

- Synthetic Challenges : Discontinued production of the hydrochloride salt () may reflect difficulties in purification or scalability, urging improved synthetic routes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-3-methyl-3-phenylbutanamide, and how do reaction conditions influence product purity?

- Methodology : Synthesis typically involves nucleophilic substitution or amidation reactions. For example, reacting 3-methyl-3-phenylbutanenitrile with ammonia under controlled pH (acidic/basic) conditions can yield the amide derivative. Optimization of temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol/water mixtures) is critical to minimize by-products like hydrolyzed carboxylic acids . Characterization via H/C NMR and IR spectroscopy confirms the presence of the amide group (C=O stretch at ~1650–1680 cm) and amino groups (N-H stretches at ~3300 cm) .

Q. How can researchers distinguish this compound from structurally similar analogs (e.g., 2-Amino-2-methyl-3-phenylpropanamide)?

- Methodology : Use mass spectrometry (MS) for molecular weight confirmation (CHNO, MW 192.26 g/mol) and high-resolution NMR to resolve substituent positions. For instance, C NMR can differentiate methyl groups attached to the α-carbon (δ ~25–30 ppm) versus β-carbon (δ ~35–40 ppm). X-ray crystallography may resolve stereochemical ambiguities in chiral analogs .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodology : The compound serves as a precursor for designing enzyme inhibitors (e.g., proteases) via structural derivatization. Researchers modify the phenyl or methyl groups to enhance binding affinity. Biological assays (e.g., fluorescence-based enzyme inhibition) are used to screen derivatives, with IC values calculated from dose-response curves .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density distributions. For example, the amino group’s lone pair donation can be quantified to predict regioselectivity in reactions with electrophiles like alkyl halides. Solvent effects (polar aprotic vs. protic) are simulated using implicit solvation models .

Q. What strategies resolve contradictions in spectroscopic data for stereoisomers of this compound?

- Methodology : Chiral chromatography (e.g., HPLC with a CHIRALPAK® column) separates enantiomers. Dynamic NMR spectroscopy at variable temperatures detects hindered rotation in diastereomers. For absolute configuration determination, electronic circular dichroism (ECD) combined with X-ray crystallography is employed .

Q. How does this compound interact with biological targets at the molecular level?

- Methodology : Molecular docking (e.g., AutoDock Vina) simulates binding to enzyme active sites, guided by crystallographic data. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, ΔH). Mutagenesis studies validate predicted interactions (e.g., hydrogen bonds with catalytic residues) .

Q. What advanced analytical techniques detect trace amounts of this compound in forensic or environmental samples?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) achieves detection limits <1 ppb. Solid-phase extraction (SPE) using C18 cartridges pre-concentrates samples. Isotopic labeling (e.g., C-amino groups) aids in distinguishing environmental degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.